molecular formula C18H15N3O4S2 B319995 N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

Cat. No.: B319995
M. Wt: 401.5 g/mol
InChI Key: OHXCNXHWBKRVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide typically involves a multi-step process. One common method starts with the reaction of aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the transition state of peptide hydrolysis. This inhibition can disrupt essential biological processes in microorganisms, leading to their death . Additionally, the compound’s anticancer activity may involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide is unique due to its specific combination of a furan ring and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C18H15N3O4S2/c22-17(16-7-4-12-25-16)20-18(26)19-13-8-10-15(11-9-13)27(23,24)21-14-5-2-1-3-6-14/h1-12,21H,(H2,19,20,22,26)

InChI Key

OHXCNXHWBKRVKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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